2,6-piridina-dicarboxamida

Descripción general

Descripción

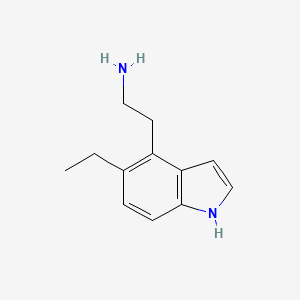

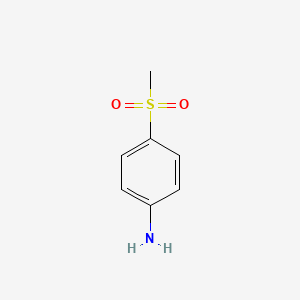

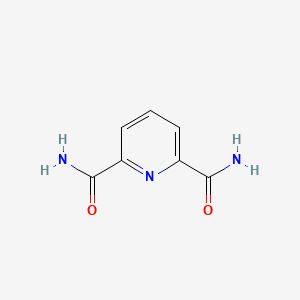

2,6-Pyridinedicarboxamide is a heterocyclic compound with the molecular formula C7H7N3O2. It is known for its excellent tridentate ligand properties, making it highly effective in coordinating with transition metals such as copper (II) and nickel (II) . This compound is widely used in various fields, including coordination chemistry, catalysis, and materials science.

Aplicaciones Científicas De Investigación

2,6-Pyridinedicarboxamide has numerous scientific research applications, including:

Coordination Chemistry: It serves as a tridentate ligand for transition metals, facilitating the study of metal-ligand interactions and the stabilization of reactive species.

Sensing and Recognition: It is employed in the development of sensors and recognition systems for detecting metal ions and other analytes.

Materials Science: The incorporation of 2,6-pyridinedicarboxamide into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials.

Mecanismo De Acción

Target of Action

Pyridine-2,6-dicarboxamide, also known as 2,6-Pyridinedicarboxamide, has been found to interact with several targets. It has been reported to bind divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile . It also shows noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Mode of Action

The interaction of pyridine-2,6-dicarboxamide with its targets involves the formation of complexes. For instance, in an acetonitrile:water mixture (9:1 v/v), the compound interacts only with copper (II) and nickel (II) cations, forming complexes of 1:1 stoichiometry . The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .

Biochemical Pathways

Pyridine-2,6-dicarboxamide has been found to play a role in various biochemical pathways. It has been reported to have noteworthy roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications . .

Result of Action

The molecular and cellular effects of pyridine-2,6-dicarboxamide’s action are largely dependent on its targets. For instance, its ability to bind divalent metal cations suggests that it may influence metal ion homeostasis within cells . Additionally, its roles in coordination chemistry and catalytic organic transformations suggest that it may influence various cellular processes .

Action Environment

The action of pyridine-2,6-dicarboxamide can be influenced by environmental factors. For example, the compound’s interaction with its targets can be influenced by the presence of certain solvents, such as acetonitrile . Additionally, the introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamide .

Análisis Bioquímico

Biochemical Properties

2,6-Pyridinedicarboxamide plays a significant role in biochemical reactions due to its ability to form coordination complexes with transition metals such as copper (Cu2+) and nickel (Ni2+) . These complexes are involved in various enzymatic reactions and can influence the activity of enzymes and proteins. For instance, 2,6-Pyridinedicarboxamide can act as a ligand, stabilizing the active sites of metalloenzymes and facilitating catalytic processes . The interactions between 2,6-Pyridinedicarboxamide and biomolecules are primarily based on coordination bonds, where the nitrogen and oxygen atoms of the carboxamide groups bind to metal ions .

Cellular Effects

2,6-Pyridinedicarboxamide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with metal ions and forming coordination complexes . These complexes can modulate the activity of metalloproteins and enzymes, leading to changes in cellular functions. For example, the coordination of 2,6-Pyridinedicarboxamide with iron (Fe3+) can enhance the self-healing properties of polymers, mimicking the behavior of biological tissues . Additionally, 2,6-Pyridinedicarboxamide can induce apoptosis in cells by facilitating chloride anion transport .

Molecular Mechanism

The molecular mechanism of 2,6-Pyridinedicarboxamide involves its ability to form stable coordination complexes with transition metals. These complexes can act as catalysts or inhibitors in biochemical reactions . The binding interactions between 2,6-Pyridinedicarboxamide and metal ions are crucial for its function. For instance, the compound can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable chelates that can modulate enzyme activity . This coordination can lead to enzyme inhibition or activation, depending on the specific metal ion and the enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Pyridinedicarboxamide can change over time due to its stability and degradation properties. The compound exhibits good thermal stability, which is beneficial for long-term studies . Its stability can be influenced by environmental factors such as pH and temperature. Over time, 2,6-Pyridinedicarboxamide may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that the compound can maintain its activity in various conditions, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 2,6-Pyridinedicarboxamide in animal models vary with different dosages. At low doses, the compound can enhance cellular functions by stabilizing metalloproteins and enzymes . At high doses, it may exhibit toxic effects, leading to cellular damage and apoptosis . The threshold effects of 2,6-Pyridinedicarboxamide depend on the specific animal model and the route of administration. Studies have shown that the compound can be safely used at controlled dosages, but caution is required to avoid adverse effects .

Metabolic Pathways

2,6-Pyridinedicarboxamide is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux by modulating the activity of metalloenzymes involved in key biochemical processes . For example, 2,6-Pyridinedicarboxamide can act as a cofactor for enzymes involved in oxidative stress responses, enhancing their activity and protecting cells from damage . Additionally, the compound can affect metabolite levels by stabilizing enzyme-substrate complexes and facilitating catalytic reactions .

Transport and Distribution

The transport and distribution of 2,6-Pyridinedicarboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 2,6-Pyridinedicarboxamide can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its ability to form coordination complexes with metal ions .

Subcellular Localization

The subcellular localization of 2,6-Pyridinedicarboxamide is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, 2,6-Pyridinedicarboxamide can be localized to the mitochondria, where it participates in oxidative stress responses and energy metabolism . The targeting of 2,6-Pyridinedicarboxamide to specific subcellular locations is crucial for its function and activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,6-Pyridinedicarboxamide can be synthesized through a condensation reaction between pyridine-2,6-dicarboxylic acid chloride and aromatic amides . The reaction typically involves the use of an appropriate solvent, such as acetonitrile, and may require the presence of a base to facilitate the reaction. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of 2,6-pyridinedicarboxamide often involves a two-step polymerization method. . The process ensures the formation of fewer specific intermolecular hydrogen bonds between the pyridine units, urethane, and amide groups, resulting in improved thermal stability and mechanical properties.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Pyridinedicarboxamide undergoes various chemical reactions, including:

Coordination Reactions: It forms complexes with divalent metal cations such as copper (II), nickel (II), zinc (II), and lead (II).

Substitution Reactions: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Coordination Reactions: These reactions typically occur in solvents like acetonitrile or acetonitrile-water mixtures.

Substitution Reactions: These reactions may require the use of bases or acids to facilitate the substitution process.

Major Products Formed

Coordination Complexes: The major products of coordination reactions are metal-ligand complexes with 1:1 stoichiometry.

Substituted Derivatives: Substitution reactions yield various substituted derivatives of 2,6-pyridinedicarboxamide, depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Pyridinedicarboxylic Acid: This compound is structurally similar to 2,6-pyridinedicarboxamide but contains carboxylic acid groups instead of amide groups.

2,6-Pyridinedicarbonyl Dichloride: This compound features dichloride groups and is used as a precursor in the synthesis of various derivatives.

Dimethyl 2,6-Pyridinedicarboxylate: This ester derivative is used in organic synthesis and coordination chemistry.

Uniqueness

2,6-Pyridinedicarboxamide is unique due to its tridentate ligand properties, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it highly valuable in coordination chemistry, catalysis, and materials science. Additionally, its ability to enhance the thermal stability and mechanical properties of polymer matrices sets it apart from other similar compounds .

Propiedades

IUPAC Name |

pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCRNTVNKTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357532 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4663-97-2 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2,6-Pyridinedicarboxamide has the molecular formula C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol.

A: Yes, studies frequently employ FTIR, NMR (¹H and ¹³C), UV-Vis, and EPR spectroscopy to characterize 2,6-Pyridinedicarboxamide, its derivatives, and corresponding metal complexes. [, , , , , , , , , , , , , , , ]

A: Studies show that 2,6-Pyridinedicarboxamide derivatives incorporated into polyurethane urea chains exhibit improved thermal stability compared to conventional polyurethanes, as demonstrated by TGA analysis. [] Additionally, research indicates that the stability and redox function of 2,6-Pyridinedicarboxamide-based quinonediimine ligands can be modulated by complexation with palladium complexes. [, ]

A: 2,6-Pyridinedicarboxamide derivatives have shown promise as dopants in perovskite solar cells, enhancing crystallinity and passivating grain boundaries, leading to improved efficiency and durability even in air-processed devices. [] Moreover, incorporating 2,6-Pyridinedicarboxamide units into polymers as cross-linkers with Fe(III) coordination complexes results in unique mechanical and self-healing properties. []

A: Research suggests that incorporating chiral 1-phenylethyl groups into 2,6-Pyridinedicarboxamide leads to the formation of enantiomerically pure lanthanide complexes. [, , ] These chiral complexes exhibit circularly polarized luminescence (CPL), making them potentially useful as chiral probes for studying biomolecules. [, , ]

A: Discrete, high-nuclearity copper(II) complexes incorporating 2,6-Pyridinedicarboxamide-based ligands demonstrate excellent catalytic activity and selectivity in the oxidative polymerization of 2,6-dimethylphenol at ambient temperature. [] These complexes act as heterogeneous catalysts and are easily recyclable. The catalytic efficiency is attributed to their unique structural characteristics and the cooperative or electron-transfer processes facilitated by the multicopper centers. []

A: A trefoil knot synthesized from a 2,6-pyridinedicarboxamide oligomer, using a lanthanide(III) ion template and ring-closing metathesis, shows promising results as an asymmetric catalyst in Mukaiyama aldol reactions, achieving high enantioselectivities. [] This highlights the potential of using topologically complex 2,6-pyridinedicarboxamide-based structures in enantioselective synthesis. []

A: Yes, DFT calculations have been crucial in investigating the structure-activity relationship of high-valence Ni(III)-halogen complexes bearing 2,6-pyridinedicarboxamide ligands in oxidative fluorination reactions. [] These calculations provide insights into the reaction mechanisms and oxidizing abilities of these complexes, explaining the observed experimental results. []

A: DFT calculations reveal that C-H bond activation by high-valence Ni(III)-halogen complexes with 2,6-pyridinedicarboxamide ligands proceeds through a hydrogen atom transfer (HAT) mechanism. [] Furthermore, the influence of additives, like AgF, on the reaction pathway and the role of cooperative oxidation mechanisms involving multiple nickel complexes have been elucidated. []

A: Research on nickel(II) complexes chelated by various N,N′-bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides demonstrates the impact of modifying the R substituent on the ligand. [] Changes in the steric and electronic properties of R significantly influence the catalytic activity and selectivity of these complexes in ethylene oligomerization reactions. []

A: Studies show that incorporating outer-sphere heterocyclic groups (pyridine, pyrimidine, or quinoline) into 2,6-pyridinedicarboxamide ligands leads to the formation of intramolecular hydrogen bonds with coordinating anions in Cu(II) complexes. [] These interactions significantly influence the electrochemical properties and reactivity of the complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-chloro-14-[2-(diethylamino)ethyl]-15-oxido-8-thia-14-aza-15-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-10-yl]methanol](/img/structure/B1202187.png)

![1-[Ethyl(nitroso)amino]ethyl acetate](/img/structure/B1202192.png)